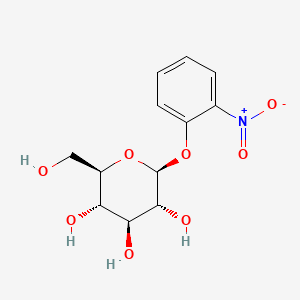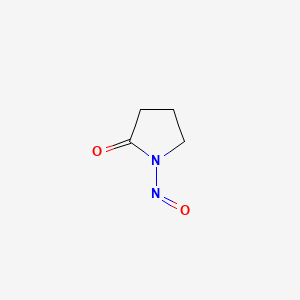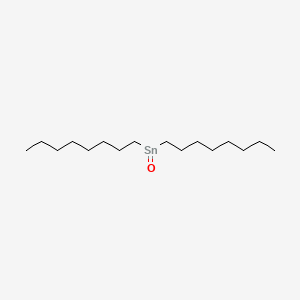
Diethyl pentylmalonate
Overview
Description
Diethyl pentylmalonate, also known as DEP, is a synthetically produced chemical compound with a molecular formula of C11H20O4. It is a colorless liquid with a sweet, fruity odor and a melting point of -63 °C. DEP is a useful reagent in organic synthesis, and it has been used in various scientific research applications, such as in the study of enzyme inhibition and protein-ligand binding. It is also used in the synthesis of various pharmaceutical agents and in the production of various industrial chemicals.
Scientific Research Applications
1. Synthesis of Liquid Crystals
Diethyl pentylmalonate is utilized in the synthesis of certain liquid crystals. Specifically, it's used as a starting material in the synthesis of 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, which has applications in liquid crystal displays. This synthesis involves alkylation under phase-transfer catalysis and cyclocondensation, highlighting diethyl pentylmalonate's role in advanced chemical processes (Liu Qian-feng, 2002).
2. Food Flavor Synthesis
In the food industry, diethyl pentylmalonate is involved in synthesizing food flavors, such as 4-pentenoic acid. This process includes reactions catalyzed by anhydrous sodium ethoxide, showcasing its role in creating compounds that enhance food aromas and tastes (Dang Wan-bin, 2007).
3. Advanced Organic Laboratory Experiments
In educational settings, diethyl pentylmalonate is used in advanced organic laboratory experiments, like ring-closing metathesis. This application is significant in teaching students about reaction mechanisms and the influence of various parameters on chemical reactions (H. G. Schepmann & M. Mynderse, 2010).
4. Electro-Optical and Electrochemical Properties Study
Research into the electro-optical and electrochemical properties of polymers often involves diethyl pentylmalonate. This compound is used to prepare poly(diethyl dipropargylmalonate), which is then analyzed for its properties, contributing to our understanding of polymer science (Y. Gal et al., 2008).
5. Nonproductive Events in Ring-Closing Metathesis
Diethyl pentylmalonate is also crucial in studying nonproductive events in ring-closing metathesis. This research provides insights into the efficiency of ruthenium-based catalysts, offering valuable information for optimizing chemical synthesis processes (I. Stewart et al., 2010).
Mechanism of Action
Target of Action
Diethyl pentylmalonate is a relatively rare and unique chemical compound It is known that malonic esters, such as diethyl malonate, are often used in the synthesis of other compounds, including barbiturates, artificial flavorings, and vitamins .
Mode of Action
Malonic esters, including diethyl malonate, are known to undergo decarboxylation when heated, losing a molecule of carbon dioxide to form a ketone . This reaction is often used in organic synthesis to create a variety of compounds.
Biochemical Pathways
For example, diethyl malonate is used in the synthesis of barbiturates, artificial flavorings, and vitamins .
Pharmacokinetics
It is known that diethyl malonate has a boiling point of 199°c and is slightly soluble in water , which may influence its bioavailability.
Result of Action
The products of reactions involving malonic esters like diethyl malonate are often used in the synthesis of other compounds, suggesting that diethyl pentylmalonate may also serve as a precursor in various chemical reactions .
properties
IUPAC Name |
diethyl 2-pentylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYXOBMUBGANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209460 | |
| Record name | Diethyl pentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6065-59-4 | |
| Record name | Propanedioic acid, 2-pentyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pentylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6065-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl pentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl pentylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





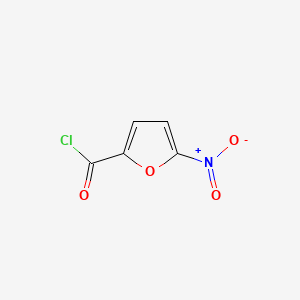

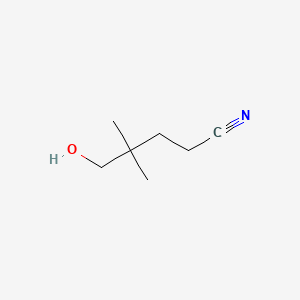
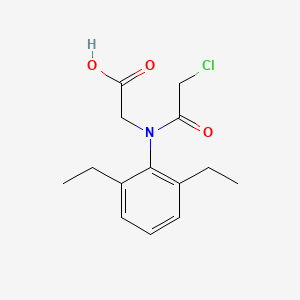

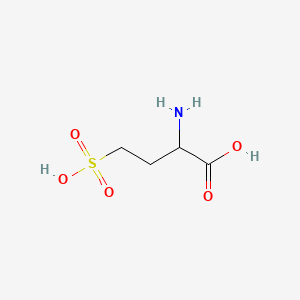
![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)
